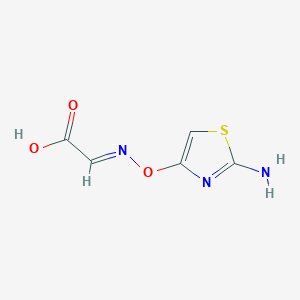
(R)-(9h-fluoren-9-yl)methyl 1-(acetamidomethylthio)-3-hydroxypropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cysteinol(acm) is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetamidomethyl (Acm) group. These protecting groups are essential in peptide synthesis, as they prevent unwanted reactions at the cysteine thiol group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cysteinol(acm) typically involves the protection of the cysteine thiol group with the Acm group, followed by the attachment of the Fmoc group to the amino group. The Acm group is stable under acidic conditions, making it suitable for use in solid-phase peptide synthesis (SPPS). The Fmoc group is removed under basic conditions, allowing for sequential addition of amino acids .
Industrial Production Methods
Industrial production of Fmoc-Cysteinol(acm) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cysteinol(acm) undergoes various chemical reactions, including oxidation, reduction, and substitution. The Acm group can be removed using reagents such as mercury(II) or silver(I) ions, leading to the formation of cysteinyl peptides. Oxidative removal of the Acm group can be achieved using thallium(III) or iodine, resulting in the formation of cystinyl peptides .
Common Reagents and Conditions
Oxidation: Thallium(III) or iodine
Reduction: Mercury(II) or silver(I) ions
Substitution: Various nucleophiles can attack the cysteine thiol group once the protecting groups are removed.
Major Products
The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, which are essential intermediates in the synthesis of complex peptides and proteins .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Cysteinol(acm) is used in the synthesis of peptides and proteins. The protecting groups facilitate the sequential addition of amino acids, allowing for the synthesis of complex peptides with high precision .
Biology
In biological research, Fmoc-Cysteinol(acm) is used to study protein structure and function. The compound allows for the incorporation of cysteine residues into peptides, enabling the formation of disulfide bonds that are crucial for protein folding and stability .
Medicine
In medicine, Fmoc-Cysteinol(acm) is used in the development of peptide-based therapeutics. The compound’s ability to form stable disulfide bonds makes it valuable in the design of peptide drugs that mimic natural proteins .
Industry
In the industrial sector, Fmoc-Cysteinol(acm) is used in the production of peptide-based materials and coatings. The compound’s stability and reactivity make it suitable for various applications, including drug delivery systems and biomaterials .
Mécanisme D'action
The mechanism of action of Fmoc-Cysteinol(acm) involves the protection and deprotection of the cysteine thiol group. The Fmoc group protects the amino group during peptide synthesis, while the Acm group protects the thiol group. Upon removal of these protecting groups, the cysteine residue can participate in various chemical reactions, including the formation of disulfide bonds. These bonds are crucial for the stability and function of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cysteine(Trt): Similar to Fmoc-Cysteinol(acm), but with a trityl (Trt) protecting group instead of Acm.
Fmoc-Cysteine(Mmt): Uses a monomethoxytrityl (Mmt) protecting group.
Fmoc-Cysteine(StBu): Uses a tert-butylthio (StBu) protecting group.
Uniqueness
Fmoc-Cysteinol(acm) is unique due to the stability of the Acm group under acidic conditions, making it suitable for use in SPPS. The Acm group can be selectively removed under specific conditions, allowing for precise control over the synthesis process. This makes Fmoc-Cysteinol(acm) particularly valuable in the synthesis of complex peptides and proteins .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
![acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide](/img/structure/B13393021.png)
![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)
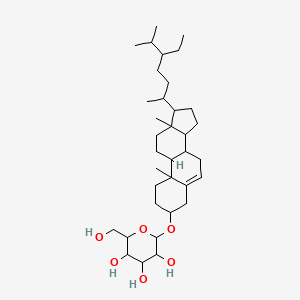
![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)
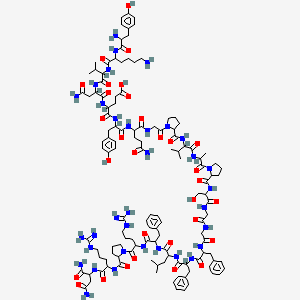
![2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)


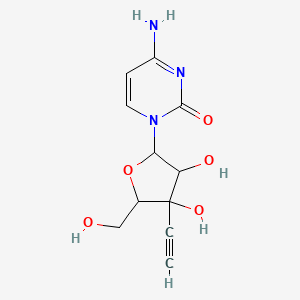
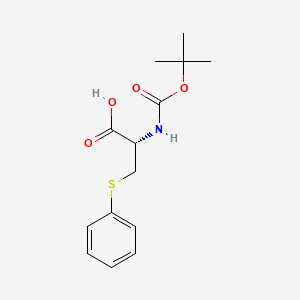
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
